Lomifylline
Overview
Description
Lomifylline is a small molecule with the chemical formula C13H18N4O3 . It has an average weight of 278.312 and a monoisotopic weight of 278.137890456 . The molecule is also known by the synonym 7-(5-oxohexyl)theophylline .
Molecular Structure Analysis
The molecular structure of Lomifylline is analyzed using various techniques such as X-ray crystallography and molecular dynamics simulations . These techniques help in understanding the three-dimensional molecular structure of small molecule compounds like Lomifylline .
Chemical Reactions Analysis
While specific chemical reactions involving Lomifylline are not detailed, electroanalytical tools are often used to study reaction mechanisms . These tools can investigate redox-active intermediates, which are crucial in many synthetic transformations .
Scientific Research Applications
1. Improving Flap Survival in Skin Treatments
Lomifylline has been identified as beneficial in the treatment of skin flaps in danger of necrosis. Its effectiveness is linked to its ability to improve the deformability of red blood cells by increasing ATP content, which is a crucial factor in enhancing flap survival (Takayanagi & Ogawa, 1980).
2. Potential in Treating Chronic Venous Disease
A study assessing the in vitro potency of lomifylline (and its metabolite, lisofylline) showed effectiveness in improving the rheological properties of red blood cells from both healthy individuals and patients with chronic venous disease. The study highlighted lomifylline's potential for increasing red blood cell deformability, which could contribute to its hemorheological effects in vivo (Słoczyńska et al., 2013).
3. Preventing Compartment Syndrome in Dorsal Root Ganglia
In an animal model, lomifylline showed efficacy in preventing compartment syndrome in dorsal root ganglia caused by exposure to nucleus pulposus. This suggests its potential as an anti-tumor necrosis factor-alpha therapy, providing new avenues for the treatment of sciatica and other related conditions (Yabuki, Onda, Kikuchi, & Myers, 2001).
4. Vascular and Clinical Effects in Various Conditions
Research on lomifylline has covered its use in conditions like intermittent claudication, ischemic heart disease, and various forms of cerebrovascular pathology. It has shown potential as a drug influencing brain blood flow, neurological function recovery, and has anti-inflammatory and immunomodulatory properties (Dubenko, 2016).
5. Improvement in Nonalcoholic Fatty Liver Disease
Lomifylline has been studied for its effectiveness in treating nonalcoholic fatty liver diseases (NAFLDs) due to its anti-tumor necrosis factor-alpha effects. A meta-analysis of randomized, double-blind, placebo-controlled studies showed significant improvement in biochemical and histological parameters of NAFLD patients (Zeng, Zhang, Zhao, & Xie, 2014).
6. Fertility Enhancement in Acrosome Reaction Insufficiency
A study demonstrated that lomifylline treatment improved the fertilizing ability of spermatozoa in patients with acrosome reaction insufficiency. This indicates its potential use in improving in vitro fertilization outcomes in such cases (Tesarik & Mendoza, 1993).
Safety And Hazards
properties
IUPAC Name |
1,3-dimethyl-7-(5-oxohexyl)purine-2,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O3/c1-9(18)6-4-5-7-17-8-14-11-10(17)12(19)16(3)13(20)15(11)2/h8H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBEDAMVJWVPVDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCCN1C=NC2=C1C(=O)N(C(=O)N2C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10144848 | |
Record name | Lomifylline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10144848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Lomifylline | |
CAS RN |
10226-54-7 | |
Record name | 3,7-Dihydro-1,3-dimethyl-7-(5-oxohexyl)-1H-purine-2,6-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10226-54-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lomifylline [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010226547 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lomifylline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10144848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Lomifylline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.484 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LOMIFYLLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NA91GV8GDJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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